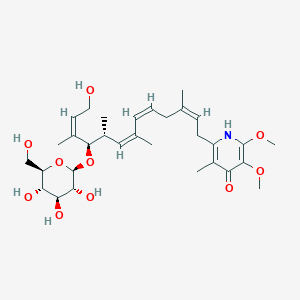

13-Hydroxyglucopiericidin A

Description

Overview of Piericidins as Microbial Metabolites

Piericidins are a large and diverse family of metabolites produced primarily by bacteria of the genus Streptomyces, which are found in various environments, including soil, marine sediments, and in symbiotic relationships with insects. oup.com These compounds are recognized for their characteristic chemical architecture and a wide array of biological activities. nih.gov

The fundamental structure of piericidins consists of a 4-pyridinol core attached to a methylated polyketide side chain. nih.govresearchgate.net The extensive structural diversity within the piericidin family arises mainly from variations in the polyene side chain and different substitutions on the pyridyl core. researchgate.netresearchgate.net This structural variability leads to a broad spectrum of biological activities.

Piericidins exhibit significant insecticidal, antimicrobial, and antitumor properties. oup.comresearchgate.net Their mechanism of action is often linked to their close structural resemblance to coenzyme Q. oup.com This similarity allows them to act as inhibitors of NADH-ubiquinone oxidoreductase (Complex I) in the mitochondrial electron transport chain, thereby disrupting cellular respiration. researchgate.net The initial discovery of Piericidin A and Piericidin B, for instance, was driven by the search for novel insecticides. oup.com Subsequent research has highlighted their potential as antitumor agents and antibiotics, making them a subject of ongoing investigation for potential therapeutic applications. nih.govmdpi.com

13-Hydroxyglucopiericidin A is a specific member of the piericidin family, categorized as a glycoside. Glycosylation, the attachment of a sugar moiety to the core molecule, represents a key structural modification within the piericidin class. For example, the glycosylation of Piericidin A at different positions can yield compounds like Glucopiericidin A and Glucopiericidin B. jst.go.jp

This compound is an analogue of these piericidin glycosides. preprints.orgresearchgate.net The presence of both a hydroxyl group at the 13th position of the polyketide chain and a glucose moiety distinguishes it from other members of the family. preprints.orgnih.gov This glycosylation can modulate the biological activity of the parent compound; for instance, glucopiericidins have shown greater potency in inhibiting antibody formation in vitro compared to Piericidin A. jst.go.jp The specific structural features of this compound contribute to its distinct biological profile. nih.govcncb.ac.cn

Structural Diversity and Biological Significance of Piericidins

Historical Context of Discovery and Isolation

The discovery of new natural products from microbial sources is a cornerstone of pharmaceutical and agricultural research. The identification of this compound follows the established path of isolating and characterizing novel metabolites from actinomycetes.

Actinomycetes, particularly those of the genus Streptomyces, are prolific producers of a vast array of secondary metabolites, including a significant number of antibiotics. mdpi.comfrontiersin.org The piericidin family itself was first identified from extracts of Streptomyces mobaraensis. oup.com Following this initial discovery, numerous other piericidin analogues have been isolated from various actinomycete strains. researchgate.net

The new antibiotic, this compound, was first isolated from the fermentation broth of an actinomycete strain identified as Streptomyces sp. OM-5689. preprints.org Its structure was determined through detailed analysis of its spectral and chemical properties. nih.gov

The marine environment has proven to be a rich and largely untapped source of novel actinomycetes with the capacity to produce unique secondary metabolites. mdpi.comsciepub.com Marine-derived Streptomyces species, in particular, have garnered considerable attention for their potential to yield promising drug candidates. mdpi.com

In recent years, research has focused on isolating piericidin derivatives from these marine microorganisms. mdpi.com Studies have successfully isolated numerous piericidin compounds, including glycosylated analogues, from Streptomyces strains sourced from marine sediments. mdpi.comresearchgate.net For instance, a study on the mangrove-derived actinomycete Streptomyces sp. KFD18 led to the isolation of piericidin compounds. preprints.org This ongoing exploration of marine actinomycetes continues to expand the known diversity of the piericidin family, including compounds structurally related to this compound. mdpi.com

Structure

3D Structure

Properties

CAS No. |

132150-13-1 |

|---|---|

Molecular Formula |

C31H47NO10 |

Molecular Weight |

593.7 g/mol |

IUPAC Name |

2-[(2Z,5Z,7Z,9R,10R,11Z)-13-hydroxy-3,7,9,11-tetramethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytrideca-2,5,7,11-tetraenyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one |

InChI |

InChI=1S/C31H47NO10/c1-17(11-12-22-21(5)24(35)29(39-6)30(32-22)40-7)9-8-10-18(2)15-20(4)28(19(3)13-14-33)42-31-27(38)26(37)25(36)23(16-34)41-31/h8,10-11,13,15,20,23,25-28,31,33-34,36-38H,9,12,14,16H2,1-7H3,(H,32,35)/b10-8-,17-11-,18-15-,19-13-/t20-,23-,25-,26+,27-,28+,31+/m1/s1 |

InChI Key |

ZNDBGWYPOYJCKZ-KQTYKWADSA-N |

SMILES |

CC1=C(NC(=C(C1=O)OC)OC)CC=C(C)CC=CC(=CC(C)C(C(=CCO)C)OC2C(C(C(C(O2)CO)O)O)O)C |

Isomeric SMILES |

CC1=C(NC(=C(C1=O)OC)OC)C/C=C(/C)\C/C=C\C(=C/[C@@H](C)[C@H](/C(=C\CO)/C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)\C |

Canonical SMILES |

CC1=C(NC(=C(C1=O)OC)OC)CC=C(C)CC=CC(=CC(C)C(C(=CCO)C)OC2C(C(C(C(O2)CO)O)O)O)C |

Synonyms |

13-hydroxyglucopiericidin A |

Origin of Product |

United States |

Advanced Structural Characterization and Elucidation of 13 Hydroxyglucopiericidin a

Elucidation of the Glycosidic Linkage and Hydroxylation Position

The definitive structure of 13-Hydroxyglucopiericidin A was established through a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The initial isolation and structure elucidation of this novel antibiotic were reported by Mori et al. in 1990. nih.govjst.go.jp Subsequent studies have further corroborated and detailed its structural features.

The molecular formula of this compound was determined by high-resolution mass spectrometry (HRMS), which indicated the addition of a hydroxyl group and a hexose (B10828440) unit to the piericidin A1 aglycone. The precise location of these modifications was then determined by comprehensive 1D and 2D NMR experiments.

The position of the additional hydroxyl group at C-13 of the polyketide side chain was confirmed through detailed analysis of ¹H and ¹³C NMR data, including Heteronuclear Multiple Bond Correlation (HMBC) experiments. mdpi.com These experiments show correlations between protons and carbons that are two or three bonds apart, allowing for the unambiguous assignment of the hydroxylation site.

The attachment of the glucose moiety to the aglycone was determined to be at the C-10 hydroxyl group, forming an O-glycosidic bond. This was established through HMBC experiments, which revealed a correlation between the anomeric proton of the glucose unit (H-1') and the C-10 carbon of the piericidin aglycone. mdpi.com The β-configuration of the glycosidic linkage is typically determined by the coupling constant (J-value) of the anomeric proton in the ¹H NMR spectrum. A large coupling constant is characteristic of a β-linkage in glucopyranosides. nih.gov

Table 1: Spectroscopic Data for the Structural Elucidation of this compound

| Spectroscopic Technique | Observation | Implication |

| High-Resolution Mass Spectrometry (HRMS) | Molecular ion peak corresponding to C₃₁H₄₇NO₉ | Confirms the molecular formula and the presence of an additional oxygen and a hexose unit compared to piericidin A. |

| ¹H NMR Spectroscopy | Characteristic signals for a β-D-glucopyranosyl unit, including a doublet for the anomeric proton with a large coupling constant. | Identifies the sugar as glucose and suggests a β-glycosidic linkage. |

| ¹³C NMR Spectroscopy | Signals consistent with a piericidin A core, a glucose moiety, and a hydroxylated methylene (B1212753) carbon. | Corroborates the presence of the constituent structural units. |

| 2D NMR (COSY, HSQC, HMBC) | HMBC correlation between the anomeric proton of glucose and C-10 of the aglycone. | Establishes the C-10 position as the site of glycosylation. |

| 2D NMR (HMBC) | Correlations involving the protons on the newly identified hydroxylated carbon (C-13). | Confirms the position of the additional hydroxyl group. |

Stereochemical Investigations and Structural Isomerism within Piericidin Glycosides

The stereochemistry of this compound is a critical aspect of its structure, influencing its biological activity. The determination of the absolute configuration of the chiral centers in both the aglycone and the sugar moiety is typically achieved through a combination of spectroscopic methods and chemical correlation.

For the glucose unit, the D-configuration is the most common in nature and is often assumed unless otherwise proven. The β-anomeric configuration of the glycosidic bond is, as mentioned, determined from the coupling constant of the anomeric proton in the ¹H NMR spectrum.

The absolute configuration of the chiral centers in the piericidin side chain (e.g., C-9 and C-10) is more complex to determine. For novel piericidin derivatives, this is often accomplished by comparing their spectroscopic data, particularly optical rotation and circular dichroism (CD) spectra, with those of known piericidin analogues. mdpi.com Furthermore, advanced techniques such as the application of Mosher's method to derivatives of the hydroxyl groups can be used to determine the absolute stereochemistry of specific chiral centers. nih.gov

Structural isomerism is a common feature among piericidin glycosides. Isomers can arise from:

Position of glycosylation: The sugar moiety can be attached to different hydroxyl groups on the piericidin aglycone. For instance, glucopiericidin A is a C-10-O-β-D-glucoside of piericidin A₁, while glucopiericidin B is a C-3'-O-D-glucoside. jst.go.jp

Type of sugar: Different monosaccharides can be attached, such as rhamnose in 3'-rhamnopiericidin A₁. jst.go.jp

Stereochemistry of the aglycone: Diastereomers can exist with different configurations at the chiral centers of the side chain.

Anomeric configuration of the glycosidic bond: Both α- and β-glycosides are possible.

Comparative Structural Analysis with Core Piericidin Aglycones and Other Glycosides

A comparative analysis of the ¹H and ¹³C NMR data of this compound with its aglycone, piericidin A, and other related glycosides reveals key structural differences.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ in ppm) for Key Carbons in Piericidin A and its Glycosides

| Carbon | Piericidin A | Glucopiericidin A | This compound |

| C-10 | ~76.0 | ~86.1 | ~86.0 |

| C-13 | ~20.0 (CH₃) | ~20.0 (CH₃) | ~68.0 (CH₂OH) |

| C-1' (Anomeric Carbon) | - | ~102.0 | ~102.0 |

Note: The chemical shift values are approximate and can vary slightly depending on the solvent and experimental conditions.

The most significant differences in the ¹³C NMR spectra are observed at the sites of modification. In this compound, the chemical shift of C-10 is significantly downfield compared to piericidin A, which is characteristic of glycosylation at this position. mdpi.com The signal for the C-13 methyl group in piericidin A is replaced by a signal for a hydroxymethylene group (CH₂OH) at around 68.0 ppm in this compound.

Compared to glucopiericidin A, the aglycone portion of the NMR spectrum of this compound is very similar, with the exception of the signals corresponding to the C-13 position and its immediate neighbors. The signals for the glucose moiety in both glucopiericidin A and this compound are nearly identical, confirming the presence of the same sugar unit attached at the same position.

Influence of Specific Structural Moieties on Molecular Recognition and Interaction Potential

The addition of the C-13 hydroxyl group and the C-10 glucose moiety to the piericidin A core has a profound impact on the molecule's physicochemical properties and its potential for molecular interactions.

The glycosylation at C-10 generally increases the water solubility of the piericidin molecule. This can significantly alter its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion. Studies on various piericidin glycosides have shown that the presence and position of the sugar unit strongly influence their biological activities. nih.gov While glycosylation can sometimes lead to a decrease in cytotoxicity compared to the aglycone, it can also modulate the compound's selectivity towards different cell lines. nih.gov

The C-13 hydroxyl group introduces an additional site for hydrogen bonding, which can significantly influence how the molecule interacts with biological targets. This hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially leading to stronger or more specific binding to enzymes or receptors. Recent studies have highlighted that the hydroxylation at the C-13 position serves as a target for glucuronidation, a major metabolic pathway, which can lead to lower bioavailability. However, this increased polarity due to hydroxylation may also enhance the molecule's distribution to specific organs like the kidney.

Biosynthetic Pathways and Genetic Regulation of 13 Hydroxyglucopiericidin a

Producing Organisms and Strain-Specific Biosynthetic Capabilities

The ability to produce piericidin-class compounds is widespread within the bacterial genus Streptomyces, which are Gram-positive, filamentous bacteria renowned for their production of a vast array of secondary metabolites, including over two-thirds of clinically useful antibiotics of natural origin. nih.govresearchgate.netijabbr.com Piericidins, characterized by a 4-pyridinol core linked to a methylated polyketide side chain, have been isolated from numerous terrestrial and marine Streptomyces species. nih.govresearchgate.net

The specific compound, 13-Hydroxyglucopiericidin A, was first isolated from the fermentation broth of the strain Streptomyces sp. OM-5689. preprints.orgnih.govsatoshi-omura.info The discovery of this and other piericidin glycosides from marine and marine-associated environments highlights these ecosystems as a rich source for novel bioactive compounds. cncb.ac.cn For instance, the marine-derived actinomycete Streptomyces sp. 796.1, isolated from a marine invertebrate, is known to produce the related compound Glucopiericidin A. preprints.org Similarly, Streptomyces chumphonensis KK1-2T, a marine strain, produces Piericidin A1 as its major secondary metabolite. scienceasia.org The isolation of these compounds from diverse, including marine and extreme, habitats suggests that environmental pressures may drive the evolution of unique biosynthetic pathways. preprints.org

The genetic blueprint for piericidin biosynthesis is located in dedicated biosynthetic gene clusters (BGCs) within the Streptomyces chromosome. nih.gov Advances in genome sequencing have enabled the identification and characterization of several piericidin BGCs. These clusters typically harbor genes encoding a large, modular Type I polyketide synthase (PKS), which is responsible for assembling the core polyketide chain, alongside genes for tailoring enzymes like hydroxylases, methyltransferases, and glycosyltransferases that modify the initial structure to generate the final array of piericidin analogues. doaj.orgnih.govacs.org

Genome mining has successfully identified piericidin A1 BGCs in several strains, including Streptomyces piomogenus, the deep-sea-derived Streptomyces sp. SCSIO 03032, and the marine isolate Streptomyces chumphonensis KK1-2T. scienceasia.orgnih.govacs.org Analysis of these clusters reveals a conserved architecture centered around the PKS genes, confirming their role in producing the piericidin backbone. nih.gov The BGC in S. chumphonensis KK1-2T, for example, showed 100% similarity to known piericidin A1 clusters. scienceasia.org While the specific BGC for this compound from Streptomyces sp. OM-5689 has not been fully detailed in the literature, its structure is expected to be highly similar to these identified piericidin clusters, with the key difference being the presence or specific activity of genes encoding the C-13 hydroxylase and the specific glycosyltransferase.

Table 1: Examples of Identified Piericidin Biosynthetic Gene Clusters in Streptomyces Strains

| Producing Strain | Identified BGC Product | Key Genetic Features | Source Environment |

|---|---|---|---|

| Streptomyces piomogenus var. Hangzhouwanensis | Piericidin A1 | Modular PKS, amidotransferase, methyltransferases, monooxygenase nih.gov | Terrestrial |

| Streptomyces sp. SCSIO 03032 | Piericidin A1 | PKS, 4'-hydroxylase (PieE), 4'-O-methyltransferase (PieB2) acs.org | Deep-Sea Sediment |

| Streptomyces chumphonensis KK1-2T | Piericidin A1 | Type I PKS (T1PKS) scienceasia.org | Marine |

| Streptomyces conglobatus | Piericidins | PKS, amidotransferase (PieD), O-methyltransferase (PieB1) doaj.org | Terrestrial |

Streptomyces Genera and Marine-Derived Strains

Enzymology of this compound Biosynthesis

The construction of this compound is a multi-step enzymatic process. It begins with the formation of the polyketide chain, which is then subjected to a series of precise chemical modifications, known as tailoring steps, catalyzed by specific enzymes. doaj.org

The carbon skeleton of all piericidins is synthesized by a Type I polyketide synthase (PKS). beilstein-journals.org These PKS systems are large, multi-domain enzyme complexes that function as a molecular assembly line. beilstein-journals.orgnih.gov The biosynthesis proceeds through the sequential addition of small carboxylic acid units, with the growing polyketide chain remaining tethered to the enzyme complex via a thioester linkage to an acyl carrier protein (ACP) domain. beilstein-journals.org

Each module within the PKS is responsible for one cycle of chain elongation and may contain additional domains that modify the growing chain, such as ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER) domains. beilstein-journals.org The process culminates when the full-length polyketide, a β, δ-diketo carboxylic acid, is released from the PKS assembly line, typically through the action of a terminal thioesterase (TE) domain. doaj.orgnih.gov This released linear polyketide then undergoes cyclization and amidation to form the characteristic α-pyridone ring of the piericidin family. doaj.orgnih.gov

A defining feature of this compound is the presence of a glucose molecule. This sugar moiety is attached to the piericidin aglycone in a reaction catalyzed by a glycosyltransferase (GT). diva-portal.orgmdpi.com Glycosyltransferases are a large family of enzymes that transfer a sugar moiety from an activated donor, such as a nucleotide sugar, to an acceptor molecule. nih.gov In the biosynthesis of many bacterial natural products, including piericidins, the sugar donor is typically UDP-glucose. mdpi.com

The glycosylation step is highly specific, with the GT recognizing both the sugar donor and the precise position on the acceptor molecule for attachment. In the case of related compounds, glucopiericidins A and B from Streptomyces pactum, a D-glucose unit is attached at either the 10-O or 3'-O position of the piericidin A1 core, demonstrating the specificity of different GTs. jst.go.jp For this compound, a dedicated glycosyltransferase is responsible for covalently linking a glucose molecule to the hydroxyl group on the piericidin backbone, a modification that can significantly alter the compound's biological properties. jst.go.jp

The final structural feature distinguishing this compound is the hydroxyl (-OH) group at the 13th carbon of the polyketide side chain. nih.gov The introduction of this functional group is catalyzed by a hydroxylase enzyme. mdpi.com In natural product biosynthesis, such reactions are frequently carried out by cytochrome P450 monooxygenases (CYPs), which are versatile enzymes capable of catalyzing the regio- and stereospecific hydroxylation of complex substrates. nih.govmdpi.com

The hydroxylation at C-13 is a critical tailoring step that occurs with high stereospecificity, resulting in a specific three-dimensional arrangement at this chiral center. nih.gov This precision is a hallmark of enzymatic catalysis. While the specific hydroxylase responsible for this transformation in the this compound pathway has not been definitively characterized, it is presumed to be a P450-dependent monooxygenase encoded within the compound's biosynthetic gene cluster. This enzyme would recognize the piericidin precursor and catalyze the insertion of an oxygen atom from molecular oxygen into the specific C-H bond at the C-13 position. nih.govwikipedia.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Glucopiericidin A |

| Glucopiericidin B |

Role of Thioesterase-Dependent Mechanisms in α-Pyridone Ring Formation

The formation of the α-pyridone ring in piericidin biosynthesis is a critical step that does not follow the more common pathway involving a non-ribosomal peptide synthetase (NRPS) component. Instead, research has elucidated a mechanism reliant on a thioesterase (TE) domain. nih.gov

Studies on the piericidin A1 biosynthetic gene cluster in Streptomyces piomogeues var. hangzhouwanensis have been instrumental in uncovering this pathway. nih.gov The biosynthesis involves six modular polyketide synthases (PKSs) that assemble the polyketide chain. nih.gov The terminal PKS module contains a C-terminal thioesterase domain that is crucial for the release and subsequent cyclization of the polyketide chain. nih.gov

The proposed mechanism involves the following key steps:

Hydrolysis: The C-terminal thioesterase catalyzes the hydrolysis of the product, a β, δ-diketo carboxylic acid, from the PKS assembly line. nih.gov Thioesterases are a broad class of enzymes that hydrolyze thioester bonds and are integral to pathways like fatty acid and polyketide synthesis. nih.govnih.gov

Amidation: Following its release, the carboxylic acid undergoes amidation. This reaction is catalyzed by PieD, an asparagine synthase-like protein. researchgate.net Deletion of the pieD gene results in the accumulation of fatty acids that would derive from the degradation of the nascent carboxylic acid, supporting the role of PieD in carbonyl amidation. researchgate.net

Cyclization: The resulting amidated chain then undergoes cyclization to form the stable α-pyridone ring, a step catalyzed by the enzyme PieC. researchgate.net

This thioesterase-dependent pathway highlights a distinct enzymatic strategy for the formation of the α-pyridone heterocycle in this class of antibiotics. nih.gov

Regulatory Mechanisms in Piericidin Biosynthesis

The production of piericidins is tightly controlled by a sophisticated regulatory network. Understanding these mechanisms is crucial for developing strategies to improve yields of desired compounds.

Streptomyces Antibiotic Regulatory Protein (SARP) Involvement

A key family of regulators in Streptomyces is the Streptomyces antibiotic regulatory proteins (SARPs). frontiersin.orgnih.gov These proteins are genus-specific transcriptional activators that commonly control the expression of secondary metabolite biosynthetic gene clusters (BGCs). frontiersin.org

In the context of piericidin biosynthesis, a SARP family regulator designated PieR has been identified and characterized in Streptomyces piomogeues var. hangzhouwanensis. nih.govnih.gov Research has demonstrated that PieR functions as a positive regulator of piericidin A1 production. nih.govnih.govscienceopen.com

Key findings on the role of PieR include:

Positive Regulation: Genetic disruption of the pieR gene led to a dramatic decrease in piericidin A1 production, to only 11% of the wild-type strain, while genetic complementation restored production. scienceopen.com

Transcriptional Activation: Real-time quantitative PCR (RT-qPCR) analysis showed that PieR stimulates the transcription of all genes within the piericidin biosynthetic cluster. nih.govnih.gov

Autoregulation: Electrophoresis mobility shift assays (EMSA) and DNase I footprinting experiments identified a 50-nucleotide binding site for PieR in its own promoter region, indicating a direct autoregulatory loop. nih.gov This binding site contains two 5-nucleotide direct repeat sequences (5'-CCGGA-3'). nih.gov

The characterization of PieR confirms the critical role of SARP-family regulators in controlling piericidin biosynthesis and presents a clear target for genetic manipulation to enhance production. researchgate.net

Molecular and Cellular Mechanisms of Action of 13 Hydroxyglucopiericidin a

Interactions with Key Cellular Targets

13-Hydroxyglucopiericidin A, a piericidin glycoside analogue, exerts its biological effects through direct interactions with key cellular proteins, leading to the modulation of critical signaling pathways. nih.gov These interactions have been identified as central to its potential therapeutic applications, particularly in the context of renal disease. nih.govsemanticscholar.org The primary molecular targets identified are Peroxiredoxin 1 (PRDX1) and Liver Kinase B1 (LKB1). nih.govthno.org

This compound has been shown to directly bind to Peroxiredoxin 1 (PRDX1), an important antioxidant enzyme. nih.gov This interaction is a key component of its mechanism of action, particularly in the context of mitigating oxidative stress-related cellular damage. nih.govresearchgate.net

The direct binding of this compound to PRDX1 has been confirmed through various experimental techniques, including surface plasmon resonance (SPR) and cellular thermal shift assay (CETSA). nih.gov SPR analysis revealed a binding affinity (dissociation equilibrium constant, KD) of 426 nmol/L between this compound and human PRDX1 protein. nih.gov

Further investigation into the specific binding site has identified a crucial cysteine residue on the PRDX1 protein. nih.govresearchgate.net Studies using mutant PRDX1 proteins, where specific cysteine residues were substituted, have pinpointed Cys83 as the key binding site for this compound. nih.govresearchgate.net This covalent interaction with Cys83 is thought to be fundamental to the subsequent modulation of PRDX1 function. researchgate.net

Table 1: Binding Characteristics of this compound with PRDX1

| Parameter | Value | Method |

| Dissociation Equilibrium Constant (KD) | 426 nmol/L | Surface Plasmon Resonance (SPR) |

| Key Binding Site | Cys83 | Site-directed Mutagenesis & CETSA |

The binding of this compound to PRDX1 leads to several significant functional consequences. A primary effect is the enhancement of PRDX1's antioxidant activity. nih.gov This is achieved by augmenting its ability to catalyze the reduction of peroxides, thereby protecting cells from oxidative damage. nih.gov

Furthermore, this interaction promotes the nuclear translocation and increases the protein expression of PRDX1. nih.gov The modulation of PRDX1 by this compound also influences its interaction with other proteins. For instance, it has been observed to affect the binding of PRDX1 to Nrf2, a key transcription factor involved in the antioxidant response. nih.gov This modulation can lead to the activation of downstream antioxidant pathways, further contributing to cellular protection.

In addition to its interaction with PRDX1, this compound is a novel activator of Liver Kinase B1 (LKB1), a master kinase that regulates cellular metabolism and growth. nih.govsemanticscholar.orgthno.org This activation is a critical aspect of its mechanism of action, particularly in the context of promoting autophagy and maintaining mitochondrial homeostasis. nih.govsemanticscholar.org

Research has identified that this compound directly binds to the kinase domain of LKB1. thno.org Specifically, it interacts with the D176 residue within this domain. thno.orgnih.gov This binding event is crucial for the subsequent activation of LKB1. The interaction appears to induce a conformational change in LKB1, leading to its phosphorylation and the formation of a complex with the accessory proteins MO25 and STRAD. thno.org This complex formation is a key step in the activation of LKB1's kinase activity.

The activation of LKB1 by this compound triggers several downstream signaling cascades, most notably the LKB1/AMPK pathway. thno.orgnih.gov LKB1 is the primary upstream kinase responsible for the phosphorylation and activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. embopress.orgdartmouth.edumdpi.com

Upon activation by LKB1, AMPK initiates a cascade of events aimed at restoring cellular energy balance. This includes the promotion of catabolic processes, such as autophagy, and the inhibition of anabolic processes. mdpi.com The activation of the LKB1/AMPK signaling by this compound has been shown to trigger autophagosome maturation and increase autophagic flux. thno.org This process is vital for the removal of damaged organelles and protein aggregates, thereby maintaining cellular health.

Furthermore, the LKB1-AMPK pathway plays a role in preserving mitochondrial biogenesis and function. thno.org By activating this pathway, this compound can help maintain mitochondrial homeostasis, which is crucial for cellular survival, especially under conditions of stress. thno.org

Table 2: Key Downstream Effects of LKB1 Activation by this compound

| Downstream Effector | Effect | Cellular Process |

| AMP-activated protein kinase (AMPK) | Activation | Regulation of cellular energy homeostasis |

| Autophagy | Promotion | Removal of damaged organelles and proteins |

| Mitochondrial Biogenesis | Preservation | Maintenance of mitochondrial function |

Activation of Liver Kinase B1 (LKB1)

Allosteric or Direct Binding Mechanisms with LKB1 Kinase Domain

Modulation of Cellular Homeostasis and Stress Responses by this compound

This compound, a piericidin glycoside analogue, demonstrates significant potential in modulating key cellular pathways involved in maintaining cellular balance and responding to stress. researchgate.net Its mechanisms of action encompass the promotion of autophagy, restoration of mitochondrial health, regulation of damaging reactive oxygen species, and the targeted elimination of dysfunctional cells through apoptosis.

Promotion of Autophagy Flux

Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and proteins to maintain cellular homeostasis. csic.es The efficiency of this process is termed "autophagic flux." ijbs.comdojindo.comstressmarq.com Research indicates that this compound can enhance autophagic flux, a critical function for cellular health. researchgate.net By promoting this degradative pathway, the compound aids in the removal of dysfunctional cellular components, which is particularly beneficial in conditions such as renal fibrosis and acute kidney injury. researchgate.net

The process of autophagy involves the formation of double-membraned vesicles called autophagosomes, which engulf cellular debris and then fuse with lysosomes to form autolysosomes, where the contents are degraded. dojindo.comnovusbio.com An increase in autophagosomes can signify either an induction of autophagy or a blockage in the later stages of the pathway. dojindo.com Therefore, measuring the complete process, or autophagic flux, is crucial for accurately assessing autophagic activity. stressmarq.comnovusbio.com

Restoration of Mitochondrial Homeostasis and Function

Mitochondria, the powerhouses of the cell, are central to energy production and are also a primary site of reactive oxygen species (ROS) generation. frontiersin.orgfrontiersin.org Mitochondrial homeostasis, which involves processes like mitochondrial dynamics (fission and fusion), is vital for maintaining normal cellular function. frontiersin.orgamegroups.org An imbalance in these processes can lead to cellular dysfunction. amegroups.org

Regulation of Reactive Oxygen Species (ROS) Levels

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that are byproducts of normal metabolism. rsc.org While they have roles in cell signaling, excessive ROS levels lead to oxidative stress, which can damage lipids, proteins, and DNA. rsc.orgmdpi.comfrontiersin.org

Cells possess a sophisticated antioxidant defense system to neutralize excess ROS, which includes a variety of antioxidant enzymes. mdpi.comexplorationpub.combiomedpharmajournal.org Key enzymes in this defense include superoxide (B77818) dismutases (SOD), catalase (CAT), and glutathione (B108866) peroxidases (GPx). mdpi.comexplorationpub.com SODs convert the highly reactive superoxide anion into hydrogen peroxide, which is then broken down into water and oxygen by catalase or GPx. mdpi.comexplorationpub.com

This compound has been observed to influence these antioxidant pathways. Piericidins, as a class of compounds, can modulate antioxidative proteins. researchgate.net By potentially upregulating the expression and activity of these crucial enzymes, this compound helps to mitigate the damaging effects of oxidative stress. mdpi.comnih.gov

Table 1: Key Antioxidant Enzymes and Their Functions

| Enzyme | Function |

|---|---|

| Superoxide Dismutase (SOD) | Converts superoxide anions into hydrogen peroxide and oxygen. mdpi.comexplorationpub.com |

| Catalase (CAT) | Decomposes hydrogen peroxide into water and oxygen. mdpi.comexplorationpub.com |

Oxidative stress arises from an imbalance between ROS production and the cell's ability to detoxify these reactive products. frontiersin.org This stress can activate various signaling pathways, some of which can lead to inflammation and cell damage. mdpi.commdpi.com For example, ROS can activate the NF-κB pathway, which is involved in inflammatory responses. mdpi.com

Research suggests that piericidins can inhibit the activation of NF-κB. researchgate.net By impacting such oxidative stress-responsive pathways, this compound can help to control the downstream consequences of excessive ROS production, thereby protecting cells from injury. mdpi.comnih.gov The accumulation of ROS can lead to cellular damage through direct reactions with biological molecules or by indirectly regulating signaling pathways. mdpi.com

Upregulation of Antioxidant Enzymes

Induction of Apoptosis in Dysfunctional Cells

Apoptosis is a form of programmed cell death that is essential for removing unwanted or damaged cells from the body in a controlled manner. This process is critical for tissue homeostasis and for preventing the proliferation of abnormal cells.

In the context of cellular stress and dysfunction, the induction of apoptosis can be a protective mechanism. For instance, high glucose levels can induce apoptosis in endothelial cells through pathways involving ROS generation and the upregulation of specific enzymes. nih.gov While direct studies on this compound's role in apoptosis of dysfunctional cells are emerging, its influence on ROS and mitochondrial homeostasis suggests a potential to selectively trigger this process in compromised cells. cjnmcpu.com Sustained activation of certain stress-related kinases, influenced by ROS, can be a crucial factor in the apoptotic response. nih.gov This selective elimination of dysfunctional cells is vital for maintaining tissue health and preventing the progression of diseases.

Nuclear Translocation and Transcriptional Regulation

The molecular and cellular mechanisms of this compound extend to the regulation of gene expression through its influence on the localization and activity of key nuclear transcription factors. This compound has been shown to modulate signaling pathways that are crucial for cellular stress responses and oncogenesis by affecting the translocation of specific proteins into the nucleus, where they can exert their effects on transcription.

Influence on Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Translocation and Activity

This compound has been identified as a significant modulator of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) signaling pathway. Research has demonstrated that this piericidin glycoside analogue directly promotes the translocation of Nrf2 from the cytosol into the nucleus nih.gov. This nuclear translocation is a critical step in the activation of the Nrf2-mediated antioxidant response.

Once in the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, initiating their transcription. The activation of the Nrf2 pathway by this compound leads to the upregulation of downstream antioxidant and detoxifying enzymes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1) nih.gov. This mechanism is central to the compound's ability to inhibit the production of reactive oxygen species (ROS) nih.gov.

Studies have also revealed that this compound enhances the nuclear translocation of Peroxiredoxin 1 (PRDX1) nih.gov. PRDX1, in turn, can play a role in stabilizing Nrf2. It has been shown to interact with Cullin-3, a component of the E3 ubiquitin ligase complex that targets Nrf2 for degradation, thereby preventing Nrf2 degradation and promoting its nuclear accumulation spandidos-publications.comijbs.com. By promoting the nuclear presence of both PRDX1 and Nrf2, this compound effectively amplifies the cellular antioxidant defense system.

Table 1: Effect of this compound on Nuclear Translocation of Nrf2 and Related Proteins

| Protein | Effect of this compound | Downstream Consequence | Reference |

| Nrf2 | Promotes nuclear translocation | Activation of ARE-dependent gene expression (e.g., HO-1, NQO1) | nih.gov |

| PRDX1 | Promotes nuclear translocation | Inhibition of Nrf2 degradation, enhancement of Nrf2 stability | nih.govspandidos-publications.comijbs.com |

Crosstalk with other Nuclear Transcription Factors (e.g., c-Myc)

The influence of this compound on nuclear events extends beyond the Nrf2 pathway, with evidence suggesting crosstalk with other critical transcription factors, notably the proto-oncogene c-Myc. This interaction appears to be mediated, at least in part, through the compound's effect on Peroxiredoxin 1 (PRDX1).

Research has established that PRDX1 can directly interact with c-Myc spandidos-publications.com. Specifically, PRDX1 has been shown to bind to the transactivation domain of c-Myc, which can lead to the inhibition of c-Myc's oncogenic activities ijbs.com. This interaction is noteworthy as it is reported to be independent of the antioxidant function of PRDX1 spandidos-publications.com.

Given that this compound promotes the nuclear translocation of PRDX1, it is plausible that the compound indirectly influences c-Myc-mediated transcriptional regulation nih.gov. By increasing the nuclear pool of PRDX1, this compound may facilitate the interaction between PRDX1 and c-Myc, thereby modulating the expression of c-Myc target genes involved in cell proliferation, growth, and metabolism. This represents a significant point of crosstalk between the antioxidant response pathways activated by this compound and the regulation of oncogenic transcription factors.

Table 2: Crosstalk between this compound-activated PRDX1 and c-Myc

| Interacting Proteins | Nature of Interaction | Potential Consequence of this compound Treatment | Reference |

| PRDX1 and c-Myc | PRDX1 binds to the transactivation domain of c-Myc. | Inhibition of c-Myc-mediated oncogenic transformation due to increased nuclear PRDX1. | spandidos-publications.comijbs.com |

Spectrum of Biological Activities of 13 Hydroxyglucopiericidin A: Pre Clinical Investigations

Renal Disease Pathophysiology Modulation

13-Hydroxyglucopiericidin A has demonstrated significant activity in modulating the pathophysiology of renal diseases, particularly in the contexts of renal fibrosis and acute kidney injury (AKI). researchgate.netcjnmcpu.com Its mechanisms of action involve the promotion of cellular homeostasis and the activation of protective signaling pathways. researchgate.net

Retardation of Renal Fibrosis Progression

Renal fibrosis is a pathological process characterized by the excessive accumulation of extracellular matrix, leading to the progressive loss of kidney function. nih.govscispace.commdpi.com this compound has been shown to retard the progression of renal fibrosis. researchgate.net The underlying mechanism for this effect is attributed to its role as a novel activator of liver kinase B1 (LKB1), a key enzyme in cellular metabolism and homeostasis. nih.gov By activating the LKB1/AMPK signaling pathway, this compound promotes autophagy and preserves mitochondrial homeostasis in renal tubular epithelial cells.

In experimental models of chronic kidney disease, such as adriamycin nephropathy and 5/6 nephrectomy (5/6NX) mice, treatment with this compound resulted in a notable amelioration of renal fibrosis. This was evidenced by reduced urinary albumin secretion and decreased deposition of extracellular matrix proteins.

Amelioration of Acute Kidney Injury (AKI) in Experimental Models

Acute kidney injury is a sudden episode of kidney failure or kidney damage that happens within a few hours or a few days. nih.govwuxibiology.com this compound has shown protective effects in experimental models of AKI. cjnmcpu.comnih.gov In a mouse model of unilateral ischemia-reperfusion injury (UIRI), a condition that mimics AKI leading to chronic kidney disease, this compound treatment preserved the expression and phosphorylation of LKB1 and AMPKα. nih.gov This activation of the LKB1/AMPK signaling pathway helps to mitigate the cellular stress and damage associated with ischemic injury.

The table below summarizes the observed effects of this compound in experimental renal disease models.

| Experimental Model | Disease | Key Findings |

| Adriamycin Nephropathy | Renal Fibrosis | Decreased urinary albumin secretion and reduced matrix deposition. |

| 5/6 Nephrectomy (5/6NX) | Renal Fibrosis | Significantly inhibited the increase in systolic and mean blood pressure; decreased urinary albumin, serum creatinine, and blood urea (B33335) nitrogen levels. |

| Unilateral Ischemia-Reperfusion Injury (UIRI) | Acute Kidney Injury | Preserved LKB1 mRNA expression and restored protein expression of p-LKB1, LKB1, p-AMPKα, and AMPKα. |

Upregulation of PRDX1 in Renal Protection Mechanisms

Peroxiredoxin 1 (PRDX1) is an antioxidant enzyme that plays a critical role in protecting cells from oxidative stress-induced damage. nih.gov this compound has been identified as a molecule that targets PRDX1 to exert its renal protective effects. researchgate.netnih.gov It directly binds to the Cys83 residue of PRDX1, which enhances its peroxidase activity. nih.gov

Furthermore, this compound promotes the translocation of PRDX1 into the nucleus. nih.gov In the nucleus, PRDX1 can activate the Nrf2/HO-1/NQO1 pathway, a key cellular defense mechanism against oxidative stress. nih.gov This upregulation of PRDX1 and subsequent activation of downstream protective pathways contribute significantly to the amelioration of AKI. nih.gov

Antitumor Activity in Cellular and In Vivo Models

In addition to its role in renal protection, this compound has demonstrated promising antitumor activity in both cellular and in vivo models. researchgate.net

Cytotoxicity against Specific Cancer Cell Lines (e.g., ACHN, HeLa S3, B16 Melanoma)

This compound has been shown to be cytotoxic to a range of cancer cell lines. researchgate.net A review of its biological activities indicated its susceptibility against human renal adenocarcinoma (ACHN), human cervical carcinoma (HeLa S3), and murine melanoma (B16) cell lines. researchgate.net

The table below provides a qualitative summary of the cytotoxic activity of this compound against various cancer cell lines.

| Cell Line | Cancer Type | Susceptibility |

| ACHN | Renal Adenocarcinoma | Susceptible |

| HeLa S3 | Cervical Carcinoma | Susceptible |

| B16 | Murine Melanoma | Susceptible |

| H-69 | Human Lung Carcinoma | Susceptible |

| P388 | Murine Leukemia | Susceptible |

| P388/ADM | Doxorubicin-resistant Murine Leukemia | Susceptible |

| OS-RC-2 | Renal Carcinoma | Resistant |

| 786-O | Renal Carcinoma | Resistant |

Data sourced from a 2022 review article citing original research by Mori et al., 1990. researchgate.net

Efficacy in Xenograft Models

The antitumor potential of this compound has been further evaluated in in vivo xenograft models. altogenlabs.comnih.govbiocytogen.comcrownbio.com Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a crucial step in preclinical drug development. altogenlabs.comnih.gov Studies have shown that piericidin compounds, including this compound, demonstrate potent antitumor efficacy in nude mice bearing ACHN xenografts. This indicates that the cytotoxic effects observed in cell cultures translate to a reduction in tumor growth in a living organism.

Antimicrobial Efficacy

This compound has been identified as an antibiotic compound with notable biological characteristics. nih.gov Its antimicrobial potential stems from its unique chemical structure, which allows it to interfere with essential cellular processes in various microorganisms. The presence of a D-glucose moiety in glucopiericidin molecules, such as this compound, is significant in modulating their physiological activities, leading to enhanced antimicrobial effects compared to non-glycosylated analogues like piericidin A₁. jst.go.jp

Research has established that this compound exhibits activity against fungi. nih.gov While specific studies detailing its efficacy against the rice blast pathogen Pyricularia oryzae are not extensively documented in the provided research, the general antifungal properties of glucopiericidins suggest a potential for such activity. nih.govjst.go.jp Pyricularia oryzae is a devastating fungal pathogen responsible for rice blast disease, a major threat to rice cultivation worldwide. researcherslinks.comupdatepublishing.comnih.govmdpi.com The ability of natural compounds to inhibit its growth is of significant interest in agricultural science. mdpi.comsld.cu The established antifungal action of this compound against various fungi underscores its potential as a candidate for further investigation against specific plant pathogens like Pyricularia oryzae. nih.gov

This compound is classified as an antibiotic, indicating its capacity to inhibit or destroy microorganisms. nih.gov Its biological activity profile suggests it possesses broad-spectrum properties, acting against both bacteria and fungi. nih.gov A broad-spectrum antibiotic is effective against a wide range of bacteria, often including both Gram-positive and Gram-negative groups. wikipedia.orglibretexts.org Studies on glucopiericidins have shown they possess more potent antimicrobial activities than their parent compound, piericidin A₁. jst.go.jp This suggests that the addition of a glucose molecule enhances its ability to interfere with microbial life, although the precise range of bacterial species susceptible to this compound requires more detailed investigation.

Pharmacological Research and Disposition Aspects of 13 Hydroxyglucopiericidin a

Absorption and Distribution Characteristics

Factors Influencing Absorption Rate (e.g., Glycosylation, Hydroxyl Groups)

The chemical structure of 13-Hydroxyglucopiericidin A, specifically the presence of glycoside and hydroxyl groups, plays a crucial role in its absorption rate. nih.gov Comparative studies with related compounds, piericidin A (PA) and glucopiericidin A (GPA), have revealed that these functional groups significantly enhance absorption. nih.gov The observed order of absorption rate is this compound > glucopiericidin A > piericidin A, highlighting the positive impact of both glycosylation and hydroxylation on the speed of uptake. nih.gov

Tissue-Specific Distribution and Organ Accumulation (e.g., Kidney Tropism)

Despite its limited bioavailability, this compound exhibits a notable affinity for kidney tissue. nih.gov Studies have shown a higher distribution of this compound in the kidneys (19.8%) compared to its counterparts, piericidin A (10.0%) and glucopiericidin A (7.3%). nih.gov This preferential accumulation in the kidneys suggests a potential for targeted biological effects in this organ. nih.gov

Table 1: Comparative Kidney Distribution of Piericidin Derivatives

| Compound | Kidney Distribution (%) |

| This compound | 19.8 |

| Piericidin A | 10.0 |

| Glucopiericidin A | 7.3 |

| Data sourced from a comparative pharmacokinetic study in mice. nih.gov |

Metabolic Transformation Pathways

The metabolic fate of this compound is characterized by significant instability in the presence of liver microsomes, primarily due to the actions of two key enzyme families: Cytochrome P450 (CYP) and uridine (B1682114) diphosphoglucuronosyl transferases (UGTs). nih.gov

Role of Cytochrome P450 (CYP) Enzymes in Biotransformation

The initial phase of biotransformation for many xenobiotics is catalyzed by CYP enzymes, which are abundant in the liver. chemisgroup.us These enzymes introduce or expose functional groups on the substrate molecule, preparing it for subsequent metabolic reactions. chemisgroup.us In the case of this compound, CYP enzymes contribute to its metabolic instability. nih.gov Research has identified several CYP-mediated metabolites of this compound in both rat and human liver microsomes.

Primary Pathway of Glucuronidation via Uridine Diphosphoglucuronosyl Transferases (UGTs)

Glucuronidation has been identified as the predominant metabolic pathway for this compound. nih.gov This process involves the conjugation of glucuronic acid to the compound, a reaction catalyzed by UGTs. wikipedia.org This conjugation significantly increases the water solubility of the substance, facilitating its excretion from the body. wikipedia.org Several UGT isoforms, specifically UGT1A7, UGT1A8, UGT1A9, and UGT1A10, have been shown to have high elimination rates (30%-70%) for piericidins, including this compound. nih.gov This rapid glucuronidation is a major contributor to the observed low bioavailability of the compound. nih.gov

Table 2: UGT Isoforms Involved in Piericidin Metabolism

| UGT Isoform | Elimination Rate (%) |

| UGT1A7 | 30-70 |

| UGT1A8 | 30-70 |

| UGT1A9 | 30-70 |

| UGT1A10 | 30-70 |

| Data reflects the elimination rates for piericidins in general. nih.gov |

Identification of Key Metabolites (e.g., this compound Glucuronide)

Metabolic studies have successfully identified several metabolites of this compound. In rat liver microsomes, five metabolites (M1-M4, M6) were detected, while six metabolites (M1-M6) were found in human liver microsomes. The primary metabolite resulting from the main metabolic pathway is this compound glucuronide. The formation of this glucuronide conjugate is a direct consequence of the extensive UGT-mediated metabolism. nih.gov

Influence of Structural Modifications on Pharmacological Properties

The pharmacological profile of a compound is intrinsically linked to its chemical structure. In the case of the piericidin family, specific modifications such as hydroxylation and glycosylation play a critical role in defining their pharmacokinetic and metabolic characteristics.

The introduction of a hydroxyl group at the C-13 position of the glucopiericidin A backbone has a marked influence on its disposition within the body. Research comparing piericidin A (PA), glucopiericidin A (GPA), and this compound (13-OH-GPA) reveals that the presence of the C-13 hydroxyl group, in combination with the glycoside moiety, significantly enhances the rate of absorption. nih.govclonagen.com

Despite its enhanced absorption rate, this compound exhibits low oral bioavailability, measured at 2.69%. nih.gov However, a key dispositional advantage conferred by the C-13 hydroxyl group is its effect on organ distribution. Studies show that this compound achieves a substantially higher concentration in the kidneys (19.8%) compared to both its non-hydroxylated glycoside counterpart, GPA (7.3%), and the aglycone, PA (10.0%). nih.govclonagen.com This preferential accumulation in the kidney suggests a potential for enhanced biological efficacy in kidney-related conditions. nih.gov These findings indicate that the C-13 position is a critical site for structural modification to improve the compound's pharmacokinetic profile. nih.gov

Table 1: Comparative Pharmacokinetic and Distribution Parameters of Piericidins

| Compound | Key Structural Feature | Relative Absorption Rate | Bioavailability (%) | Kidney Distribution (%) |

|---|---|---|---|---|

| Piericidin A (PA) | Aglycone | Base | - | 10.0 nih.gov |

| Glucopiericidin A (GPA) | Glycoside | > PA nih.gov | - | 7.3 nih.gov |

Glycosylation, the attachment of a sugar moiety, is a pivotal structural feature that affects the metabolic fate and tissue distribution of piericidins. researchgate.net Generally, glycosylation can influence a compound's stability, specificity, and pharmacokinetics. researchgate.netnih.gov

In the context of piericidins, glycosylated forms like GPA and 13-OH-GPA demonstrate metabolic instability when exposed to liver microsomes. nih.gov This instability is attributed to the actions of Cytochrome P450 (CYP) enzymes and, most significantly, uridine diphosphoglucuronosyl transferases (UGTs). nih.govclonagen.com Glucuronidation has been identified as the predominant metabolic pathway, with UGT enzymes such as UGT1A7, UGT1A8, UGT1A9, and UGT1A10 showing high rates of elimination for these compounds. nih.govclonagen.com This rapid metabolic clearance via glucuronidation is a primary contributor to the observed low bioavailability of piericidin glycosides. nih.gov

Regarding organ distribution, glycosylation profoundly alters where the compound accumulates. While GPA showed lower kidney distribution than the aglycone PA, the combination of glycosylation and C-13 hydroxylation in 13-OH-GPA resulted in the highest kidney distribution of the three analogues tested. nih.gov This highlights that the interplay between different structural modifications, rather than a single change, dictates the ultimate tissue disposition.

Impact of C-13 Hydroxyl Group on Disposition

Advanced Delivery Strategies and Their Pharmacological Implications

To overcome the inherent limitations of piericidin glycosides, such as low bioavailability and rapid metabolism, advanced drug delivery strategies are being explored. Nanotechnology, in particular, offers a promising avenue to enhance the pharmacological performance of compounds like this compound. nih.govnih.gov

Nanodelivery systems, such as polymeric micelles, are designed to encapsulate therapeutic agents, protecting them from premature degradation and enabling targeted delivery. biotech-asia.orgacmeresearchlabs.in These systems are formed by the self-assembly of amphiphilic block copolymers in an aqueous solution, creating a core-shell structure where a hydrophobic drug can be loaded into the core. biotech-asia.orgacmeresearchlabs.in

For this compound (also referred to as S14 in some studies), a pH-sensitive, kidney-targeting nanoparticle system has been developed to improve its limited druggability. nih.govnih.gov This system utilizes a dodecanamine-chitosan nanoparticle formulation. nih.gov To achieve active targeting, the nanocarrier is further modified with L-Serine, which imparts specificity for the kidney injury molecule-1 (Kim-1), a protein that is overexpressed in injured kidney cells. nih.govnih.gov This strategy aims to concentrate the therapeutic agent at the site of action, thereby increasing its efficacy.

The encapsulation of this compound within a nanocarrier has been shown to significantly optimize its in vivo pharmacological behavior. nih.govresearchgate.net By shielding the compound from metabolic enzymes, the nanodelivery system effectively addresses the primary cause of its poor bioavailability. nih.gov

Table 2: Pharmacokinetic Enhancement of this compound (S14) via Nanodelivery

| Parameter | Free S14 | S14-Nanodrug (Micelle Formulation) | Fold Increase |

|---|---|---|---|

| Area Under the Curve (AUC₀₋t) | Base | Base x 2.5 | 2.5 nih.govnih.gov |

| Half-Life (t₁/₂) | Base | Base x 1.8 | 1.8 nih.govnih.gov |

Synthetic Analogues and Structure Activity Relationship Sar Studies

Rational Design and Chemical Synthesis of 13-Hydroxyglucopiericidin A Analogues

The rational design of analogues of this compound and other piericidins leverages a deep understanding of their biosynthetic pathways and their interaction with molecular targets. nih.gov Strategies often involve a combination of total synthesis, semisynthesis, and biosynthetic engineering to create a diverse range of derivatives.

A key strategy in the synthesis of piericidin analogues has been the strategic late-stage Stille cross-coupling reaction. acs.org This approach allows for the separate, divergent modification of the pyridyl core and the fully elaborated side chain, enabling the systematic exploration of how different substituents impact biological activity. acs.org This method was successfully employed in the total synthesis of piericidin A1, B1, and a series of key analogues, providing a foundational methodology for creating novel derivatives. acs.orgnih.gov

Furthermore, biosynthetic engineering has emerged as a powerful tool for generating novel piericidin glycosides. nih.gov By identifying and overexpressing specific glycosyltransferase (GT) genes in piericidin-producing strains like Streptomyces youssoufiensis, researchers have successfully generated new glucopiericidins. nih.govresearchgate.net For instance, the macrolide GT, BmmGT1, and the endogenously identified GT1507 have been used to produce novel glycosylated piericidins, including those with N-acetylglucosamine moieties. nih.gov This approach not only expands the chemical diversity of piericidins but also facilitates the production of compounds that may be difficult to access through purely chemical synthesis. researchgate.net The compound at the center of this article, this compound (also known as S14), is itself a naturally occurring glycoside analogue that has been identified as a novel liver kinase B1 (LKB1) activator. nih.gov

Exploration of Novel Piericidin Scaffolds and Derivatives

Beyond modifying the existing piericidin framework, researchers are also exploring entirely new piericidin scaffolds and derivatives to discover compounds with novel mechanisms of action or improved therapeutic profiles. acs.org This exploration has been fueled by the discovery of naturally occurring piericidins with unusual structures from diverse sources, particularly marine-derived Streptomyces species. researchgate.netresearchgate.net

For example, novel piericidins featuring a branched-chain C-C cyclization have been isolated, representing a new skeletal class within the piericidin family. researchgate.net Other research has identified piericidin derivatives with unique post-modifications, leading to compounds with selective and potent cytotoxicity against specific cancer cell lines like HL-60 and OS-RC-2. researchgate.netmdpi.com The optimization of fermentation conditions for piericidin-producing microorganisms has also proven to be an effective strategy for inducing the production of new, minor derivatives with enhanced structural diversity. mdpi.com

These findings suggest that the piericidin structure is a versatile scaffold that can be adapted to target various biological pathways beyond Complex I inhibition. acs.org For instance, JBIR-02, a piericidin derivative, was identified as an inhibitor of nuclear export, a completely different mechanism of action. researchgate.net The continued exploration of new piericidin scaffolds holds significant promise for the development of novel therapeutic agents for a range of diseases, including renal cancer and other malignancies. researchgate.netacs.org

Advanced Research Methodologies and Experimental Techniques in 13 Hydroxyglucopiericidin a Studies

Biochemical and Biophysical Techniques for Molecular Interactions

To understand how 13-Hydroxyglucopiericidin A exerts its effects at a molecular level, it is crucial to identify its binding partners and characterize the kinetics of these interactions. Biophysical techniques offer powerful, label-free methods to achieve this.

Surface Plasmon Resonance (SPR) is a widely used biophysical technique for the real-time, label-free analysis of molecular interactions. nih.gov It allows for the quantitative determination of binding affinity and kinetics, including association (k_a) and dissociation (k_d) rates, between a ligand and an analyte. nih.gov In the context of this compound research, SPR would be instrumental in identifying and characterizing its direct binding to putative protein targets.

In a typical SPR experiment to study this compound, a potential target protein (the ligand) would be immobilized on the surface of a sensor chip. nih.gov A solution containing this compound (the analyte) is then flowed over this surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a response signal. nih.gov By analyzing the signal changes over time during the association and dissociation phases, the kinetic parameters of the interaction can be calculated. nih.gov

Table 1: Illustrative SPR Binding Kinetics Data for this compound with a Hypothetical Target Protein

This table presents hypothetical data for illustrative purposes.

| Analyte | Ligand | Association Rate (k_a) (M⁻¹s⁻¹) | Dissociation Rate (k_d) (s⁻¹) | Equilibrium Dissociation Constant (K_D) (nM) |

| This compound | Target Protein X | 1.5 x 10⁵ | 7.5 x 10⁻⁴ | 5.0 |

| Glucopiericidin A | Target Protein X | 8.2 x 10⁴ | 1.2 x 10⁻³ | 14.6 |

| Piericidin A | Target Protein X | 5.0 x 10⁴ | 2.5 x 10⁻³ | 50.0 |

This hypothetical data illustrates how SPR could be used to compare the binding affinities of this compound and its structural analogs, such as Glucopiericidin A and Piericidin A, to a specific target. A lower K_D value for this compound would indicate a higher binding affinity.

The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify the engagement of a compound with its target protein within the complex environment of a living cell. univr.it The principle behind CETSA is that the binding of a ligand to a protein increases the protein's thermal stability. nih.gov When cells are heated, proteins denature and aggregate; however, if a compound is bound to its target, the target protein will be more resistant to this heat-induced denaturation. mdpi.com

To investigate the target engagement of this compound using CETSA, intact cells would be treated with the compound. The cells are then heated to a range of temperatures, followed by cell lysis and separation of soluble and aggregated proteins. The amount of the soluble target protein remaining at each temperature is quantified, typically by Western blotting or other antibody-based detection methods. drugtargetreview.com An increase in the thermal stability of a specific protein in the presence of this compound provides strong evidence of direct binding in a cellular context. univr.it

Surface Plasmon Resonance (SPR) for Binding Kinetics

Cell Biology and Imaging Techniques

Understanding the effects of this compound on cellular processes and its localization within the cell is critical to elucidating its mechanism of action. A variety of cell biology and imaging techniques are employed for these investigations.

Confocal laser scanning microscopy is an advanced imaging technique that provides high-resolution, optical sections of a specimen, effectively eliminating out-of-focus light. nih.gov This allows for the precise three-dimensional localization of fluorescently labeled molecules within cells. uclouvain.be To determine the subcellular localization of this compound, the compound could be chemically modified with a fluorescent tag. However, a more common approach is to use fluorescently labeled antibodies against a protein of interest that is believed to be a target of the compound, or to visualize the localization of fluorescently tagged target proteins. nih.gov

For instance, if it is hypothesized that this compound interacts with a mitochondrial protein, cells could be co-stained with a fluorescent probe that specifically accumulates in mitochondria (e.g., MitoTracker) and an antibody that detects the compound or its target. nih.gov Co-localization of the signals would suggest a mitochondrial site of action for this compound.

Flow cytometry is a high-throughput technique used to analyze the physical and chemical characteristics of a large number of individual cells as they pass through a laser beam. bio-rad-antibodies.com It is particularly useful for studying cellular processes such as apoptosis (programmed cell death). bdbiosciences.com

To assess the pro-apoptotic activity of this compound, cells can be treated with the compound and then stained with specific fluorescent markers. For example, Annexin V, which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane during early apoptosis, can be used in conjunction with a viability dye like propidium (B1200493) iodide (PI), which only enters cells with compromised membranes (late apoptotic or necrotic cells). nih.govbiolegend.com Flow cytometry analysis can then quantify the percentage of cells in different stages of apoptosis. youtube.com

Table 2: Illustrative Flow Cytometry Data for Apoptosis Induction by this compound

This table presents hypothetical data for illustrative purposes.

| Treatment | Viable Cells (Annexin V⁻/PI⁻) (%) | Early Apoptotic Cells (Annexin V⁺/PI⁻) (%) | Late Apoptotic/Necrotic Cells (Annexin V⁺/PI⁺) (%) |

| Control (Vehicle) | 95.2 | 2.5 | 2.3 |

| This compound (1 µM) | 75.8 | 18.7 | 5.5 |

| This compound (5 µM) | 42.1 | 45.3 | 12.6 |

This hypothetical data demonstrates a dose-dependent increase in the percentage of apoptotic cells upon treatment with this compound.

Given that many natural products exert their effects by targeting mitochondria, specific assays to investigate mitochondrial integrity and function are essential. These can include staining with potential-sensitive dyes and functional assays to measure key mitochondrial activities. thermofisher.com

Mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial health. Dyes such as JC-1 or tetramethylrhodamine, methyl ester (TMRM) are used to assess ΔΨm. thermofisher.com In healthy mitochondria with a high membrane potential, JC-1 forms aggregates that fluoresce red, while in depolarized mitochondria, it remains as monomers that fluoresce green. thermofisher.com A shift from red to green fluorescence in cells treated with this compound would indicate mitochondrial dysfunction.

Other functional assays can measure mitochondrial respiration (oxygen consumption rate), ATP production, and the generation of reactive oxygen species (ROS). protocols.io For example, a mitochondrial staining kit with a dye that selectively accumulates in mitochondria can be used to visualize mitochondrial morphology and abundance. abcam.com

Flow Cytometry for Cellular Processes (e.g., Apoptosis Analysis)

Molecular Biology and Genetic Manipulation

Genetic manipulation techniques are pivotal in understanding the specific molecular targets and pathways modulated by this compound. These approaches allow researchers to establish causal relationships between the compound's activity and specific gene functions.

Small Interfering RNA (siRNA) for Gene Knockdown

Small interfering RNA (siRNA) is a powerful tool for inducing transient gene silencing, enabling researchers to study the effects of reduced expression of a target gene. In the broader context of piericidin research, siRNA-mediated knockdown has been employed to investigate the functional roles of specific proteins. For instance, in studies of related piericidin compounds, knockdown of Interleukin-37 (IL-37) using siRNA was shown to eliminate the anti-inflammatory effects of the compound, confirming IL-37 as a direct target. researchgate.netresearchgate.net Similarly, the knockdown of Peroxiredoxin 1 (PRDX1), a key protein implicated in the action of piericidins, has been demonstrated to inhibit the growth of xenograft tumors, highlighting its potential as a therapeutic target. researchgate.net This methodology is crucial for validating the targets of compounds like this compound by observing the cellular response when the proposed target's expression is diminished.

Gene Overexpression Studies

Conversely, gene overexpression studies are utilized to understand the effects of increased levels of a particular protein. In the study of this compound (also referred to as S14 in some literature), mouse models with genetic overexpression of Peroxiredoxin 1 (Prdx1-OE) were instrumental. nih.gov Researchers used these Prdx1-OE mice to investigate the compound's protective role in kidney injury. nih.gov The findings revealed that mice overexpressing PRDX1 experienced significantly reduced kidney injury following unilateral ischemia-reperfusion, supporting the critical role of PRDX1 in the disease's progression and as a key mediator of this compound's therapeutic effects. nih.gov

Proteomics and Metabolomics Approaches for Pathway Elucidation

"Omics" technologies provide a comprehensive, system-wide view of the molecular changes induced by this compound, offering insights into its mechanism of action and metabolic fate.

Proteomics, the large-scale study of proteins, has been critical in identifying the molecular targets of the piericidin class of compounds. Through techniques like fluorescence imaging and proteomic analysis, Peroxiredoxin 1 (PRDX1) was identified as a primary target for piericidins in renal carcinoma cells. researchgate.net This was further supported by transcriptome data from cells treated with piericidin A, a related compound. researchgate.net

Metabolomics, which involves the comprehensive analysis of small molecule metabolites, has been used to characterize the production of this compound by Streptomyces species. biorxiv.org Furthermore, pharmacokinetic and metabolic studies have been conducted on this compound (13-OH-GPA) to understand its absorption, distribution, metabolism, and excretion (ADME) profile. These studies revealed that while the compound has low bioavailability, its glycosylated and hydroxylated structure leads to higher distribution in the kidneys compared to other piericidin analogues, suggesting enhanced efficacy for kidney diseases. cjnmcpu.com This metabolic instability is attributed to biotransformation by Cytochrome P450 enzymes and uridine (B1682114) diphosphoglucuronosyl transferases (UGTs). cjnmcpu.comclonagen.com

In Vivo Pre-clinical Animal Models for Disease Research

To evaluate the therapeutic efficacy of this compound in a physiological context, researchers utilize established pre-clinical animal models that mimic human diseases.

Unilateral Ischemia-Reperfusion Injury (UIRI) Models for Kidney Disease

The unilateral ischemia-reperfusion injury (UIRI) model is a standard method for inducing acute kidney injury (AKI) to study potential treatments. nih.gov In this model, the blood flow to one kidney is temporarily clamped and then released, mimicking the damage caused by a temporary loss of blood supply. nih.gov The protective effects of this compound against AKI were investigated using this UIRI technique in C57BL/6 mice. nih.gov The study demonstrated that the compound could retard renal fibrosis and AKI by promoting autophagy and mitochondrial homeostasis, identifying it as a novel liver kinase B1 (LKB1) activator. researchgate.netnih.gov

Table 1: Illustrative Data from UIRI Model Studies on Piericidin Analogues

| Treatment Group | Serum Creatinine (µmol/L) | Blood Urea (B33335) Nitrogen (mmol/L) | Kidney Injury Score (Histological) |

| Sham Control | Normal | Normal | Minimal |

| UIRI + Vehicle | Significantly Elevated | Significantly Elevated | Severe |

| UIRI + this compound | Reduced vs. Vehicle | Reduced vs. Vehicle | Attenuated |

| Prdx1-OE + UIRI | Reduced vs. UIRI + Vehicle | Reduced vs. UIRI + Vehicle | Significantly Attenuated |

This table is a representative illustration of typical data generated in UIRI studies and is based on the descriptions of experimental outcomes in the cited literature. nih.gov

Xenograft Models for Antitumor Efficacy

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are fundamental for assessing the in vivo antitumor activity of new compounds. While direct xenograft studies on this compound are not detailed in the provided search results, research on the closely related piericidin A1 has demonstrated potent antitumor efficacy in renal carcinoma xenograft mice. researchgate.net This compound was shown to induce apoptosis in renal carcinoma cells. researchgate.net Given that this compound has shown cytotoxic activity against renal carcinoma cell lines like ACHN, OS-RC-2, and 786-O, it is a strong candidate for evaluation in such xenograft models. preprints.org The established link between the piericidin target PRDX1 and the inhibition of xenograft tumor growth further supports the use of this model for evaluating compounds in this class. researchgate.net

Table 2: In Vitro Cytotoxic Activity of Piericidin Analogues Against Renal Carcinoma Cell Lines

| Compound | ACHN (IC₅₀ µM) | OS-RC-2 (IC₅₀ µM) | 786-O (IC₅₀ µM) |

| 5-Hydroxy-6-hydroxymethyl-13-hydroxyglucopiericidin A | 60 | Not Reported | Not Reported |

| 2-Hydroxymethyl-Δ3, 4-glucopiericidin A | 1.7 | 60 | 28 |

Data sourced from Preprints.org, 2021. preprints.org

Future Research Directions and Academic Perspectives on 13 Hydroxyglucopiericidin a

Elucidating Undiscovered Mechanisms and Off-Target Effects

While the primary mechanism of action for many piericidins is the inhibition of NADH-ubiquinone oxidoreductase (complex I), the full spectrum of cellular interactions for 13-Hydroxyglucopiericidin A remains to be uncovered. nih.gov Future research will need to delve deeper into its off-target effects and alternative mechanisms of action. For instance, it has been identified as a novel activator of Liver Kinase B1 (LKB1), a crucial regulator of cellular metabolism and survival, which may explain its protective effects against renal fibrosis. nih.gov Further studies are required to understand the precise molecular interactions with LKB1 and other potential protein targets. nih.gov Investigating its impact on various signaling pathways beyond mitochondrial respiration is crucial for a comprehensive understanding of its pharmacological profile.

Comprehensive Systems Biology Approaches to Understand Network Interactions

To grasp the full biological impact of this compound, a shift from a reductionist to a holistic, systems biology approach is necessary. wikipedia.org This involves integrating multi-omics data—genomics, proteomics, and metabolomics—to model the complex network of interactions within a biological system upon exposure to the compound. wikipedia.orgnih.gov By analyzing how this compound perturbs cellular networks, researchers can identify emergent properties and predict its effects on a systemic level. wikipedia.org This approach will be invaluable in understanding how the compound's influence on one target, such as mitochondrial complex I or LKB1, ripples through the entire cellular machinery, affecting interconnected pathways and cellular decision-making processes. uni-stuttgart.de

Exploring Novel Applications in Uncharted Biological Systems

The known biological activities of this compound, including its anti-renal fibrosis and potential anti-cancer properties, open the door to exploring its efficacy in other biological contexts. researchgate.netnih.gov Research could be directed towards its potential application in other metabolic disorders where LKB1 activation is beneficial. Given that piericidins have shown antimicrobial and insecticidal activities, investigating the specific spectrum of activity for this compound against various pathogens and pests could reveal new applications in agriculture or as a lead for novel antibiotics. jst.go.jpresearchgate.net Furthermore, its role in modulating the immune system, as suggested by the enhanced ability of glucopiericidins to inhibit antibody formation, warrants further investigation. jst.go.jp

Advanced Biosynthetic Engineering for Sustainable Production

The natural production of this compound and other piericidin glycosides is often low. nih.gov Advanced biosynthetic engineering offers a promising avenue for sustainable and enhanced production. While the biosynthetic gene clusters for piericidin aglycones have been identified, the specific glycosyltransferases (GTs) responsible for the glucosylation of piericidins are not always located within these clusters. nih.gov Heterologous expression of flexible GTs in piericidin-producing strains has already proven effective in generating new glycosylated piericidins and increasing the yield of known ones. nih.gov Future research should focus on identifying and characterizing more specific and efficient GTs and other tailoring enzymes involved in the biosynthesis of this compound. researchgate.net This knowledge can then be applied to engineer microbial strains for optimized production.

Design of Next-Generation Piericidin Analogues with Enhanced Specificity and Efficacy